molecular formula C22H21ClN4O3 B12168987 methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate

Cat. No.: B12168987
M. Wt: 424.9 g/mol
InChI Key: GGDLGORMPLMDMM-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 4-chlorophenyl group at position 4 and a methyl benzoate ester at position 3 of the benzene ring. Its structure integrates a rigid bicyclic system, which may enhance binding affinity to biological targets, and a polar ester group that influences solubility and metabolic stability.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

methyl 3-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H21ClN4O3/c1-13-3-4-15(21(28)30-2)11-18(13)26-22(29)27-10-9-17-19(25-12-24-17)20(27)14-5-7-16(23)8-6-14/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

GGDLGORMPLMDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Coupling with Methyl 4-Methylbenzoate: The final step involves coupling the imidazo[4,5-c]pyridine derivative with methyl 4-methylbenzoate under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on ester groups , substituent patterns , and heterocyclic frameworks . Below is a detailed analysis:

Ester Group Variations

The methyl benzoate moiety in the target compound distinguishes it from analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) .

  • Ethyl esters (e.g., I-6230, I-6232) may enhance lipophilicity, improving blood-brain barrier penetration compared to methyl esters.

Substituent Effects on the Aromatic Ring

The 4-chlorophenyl group in the target compound contrasts with pyridazine, isoxazole, or methoxy-substituted phenyl groups in analogs:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) may reduce electron density at the imidazo-pyridine core, affecting π-π stacking interactions.
  • Biological Implications :
    • Pyridazine-substituted analogs (e.g., I-6230) may target kinases or phosphodiesterases due to their planar, nitrogen-rich structures .

Heterocyclic Core Modifications

The imidazo[4,5-c]pyridine core differs significantly from pyranopyrazole () or pyridazine () systems:

  • Imidazo[4,5-c]Pyridine :
    • Provides a fused bicyclic system with two nitrogen atoms, enabling hydrogen bonding and metal coordination.
    • The partial saturation (1,4,6,7-tetrahydro configuration) introduces conformational flexibility, which may optimize target engagement .
  • Pyranopyrazole (): Features an oxygen-containing pyran ring fused to pyrazole, favoring interactions with polar active sites (e.g., cyclooxygenase enzymes) .

Data Table: Structural and Functional Comparison

Compound Name Ester Group Aromatic Substituent Heterocycle Potential Target
Target Compound Methyl 4-Chlorophenyl Imidazo[4,5-c]pyridine Neurological receptors
I-6230 (Ethyl benzoate) Ethyl Pyridazin-3-yl Pyridazine Kinases
I-6273 (Ethyl benzoate) Ethyl Methylisoxazol-5-yl Isoxazole Inflammatory pathways
Compound [28] N/A 4-Methoxyphenyl Pyranopyrazole-oxazine Serotonin receptors

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Replacement of the methyl ester with ethyl (e.g., I-6230) could prolong systemic exposure but reduce aqueous solubility.
    • The 4-chlorophenyl group’s electronegativity may enhance selectivity for chlorinated-binding pockets in enzymes like cytochrome P450 .
  • Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize assays for binding affinity, metabolic stability, and toxicity.

Biological Activity

Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate, with the CAS number 1219568-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O4C_{22}H_{21}ClN_{4}O_{4} with a molecular weight of 440.9 g/mol. The compound features a complex structure that includes an imidazopyridine moiety which is often associated with various biological activities.

PropertyValue
Molecular FormulaC22H21ClN4O4
Molecular Weight440.9 g/mol
CAS Number1219568-20-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related imidazoquinoline derivatives have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase .

Case Study:
A study involving a series of imidazoquinoline derivatives demonstrated that modifications in the structure led to varying degrees of cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value in the low micromolar range (0.08–12.07 mM), indicating strong anticancer potential .

Anti-inflammatory Activity

The compound's structural similarities to other known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. A review of A3 adenosine receptor (A3AR) agonists noted that imidazoquinoline derivatives are being investigated for their anti-inflammatory effects in clinical trials for conditions like psoriasis and liver diseases .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Tubulin Binding: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation.
  • Receptor Modulation: Compounds within this class may act as agonists or antagonists at various receptors involved in inflammatory pathways.

Research Findings

Recent literature highlights the promising pharmacological profiles of imidazo[4,5-c]pyridine derivatives:

  • Anticancer Efficacy: Studies report IC50 values ranging from 1.61 µg/mL to 12.07 mM across different cancer cell lines .
  • Anti-inflammatory Potential: Investigations into A3AR modulation indicate that these compounds may reduce inflammation without significant side effects .

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